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Compound of Interest

Compound Name:
(S)-Methyl 2-amino-2-

phenylacetate

Cat. No.: B1586789 Get Quote

(S)-Methyl 2-amino-2-phenylacetate, a key derivative of the non-proteinogenic amino acid

phenylglycine, serves as a fundamental chiral building block in modern pharmaceutical

development. Its importance lies in the stereospecific center at the alpha-carbon, which is

crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The

biological activity of many drugs is intrinsically linked to their three-dimensional structure, with

one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive

or, in some cases, responsible for adverse effects. The use of stereochemically defined

precursors like (S)-Methyl 2-amino-2-phenylacetate is therefore not merely a matter of

chemical elegance but a critical requirement for developing safer and more effective medicines.

[1][2]

This guide, intended for researchers, chemists, and drug development professionals, provides

a comprehensive overview of the chemical structure, stereochemistry, synthesis, and analytical

characterization of (S)-Methyl 2-amino-2-phenylacetate. It moves beyond simple procedural

descriptions to explain the underlying principles and rationale for methodological choices,

reflecting a field-proven approach to chemical analysis and synthesis.

Chemical Identity and Physicochemical Properties
The foundational step in working with any chemical is to understand its core identity and

physical characteristics. (S)-Methyl 2-amino-2-phenylacetate is the methyl ester of the (S)-
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enantiomer of phenylglycine. It is most commonly handled and stored as its hydrochloride salt

to improve stability and shelf-life, though the free base is also used.

alt textC(O)OCH3%7D)

Figure 1: 2D Structure of (S)-Methyl 2-amino-2-phenylacetate

The key structural features are the central chiral carbon (Cα), bonded to a phenyl group, an

amine group, a carboxylic ester, and a hydrogen atom. The "(S)" designation refers to the

counter-clockwise arrangement of these substituents when viewed with the lowest priority

group (hydrogen) pointing away, according to the Cahn-Ingold-Prelog priority rules.

A summary of its key properties is presented below.

Property Value (Free Base)
Value
(Hydrochloride
Salt)

Source(s)

IUPAC Name
methyl (2S)-2-amino-

2-phenylacetate

methyl (2S)-2-amino-

2-

phenylacetate;hydroc

hloride

[3]

CAS Number 37760-98-8 15028-39-4 [3][4]

Molecular Formula C₉H₁₁NO₂ C₉H₁₂ClNO₂ [4][5]

Molecular Weight 165.19 g/mol 201.65 g/mol [4][5]

Appearance
White to off-white

solid
White crystalline solid [6]

Melting Point 66-68 °C
~200 °C

(decomposes)
[5][7]

Boiling Point 122 °C @ 5-6 Torr Not Applicable [7]

Storage

Store in freezer

(-20°C), inert

atmosphere

Room temperature,

inert atmosphere
[3][7]
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Stereoselective Synthesis: The Fischer-Speier
Esterification
The most direct and widely used method for preparing (S)-Methyl 2-amino-2-phenylacetate is

the Fischer-Speier esterification of the parent amino acid, (S)-phenylglycine. This acid-

catalyzed reaction with methanol is efficient and proceeds with retention of configuration at the

chiral center, a critical requirement for its use as a chiral synthon.

Causality of Experimental Choices:

Acid Catalyst (HCl or H₂SO₄): The reaction requires a strong acid to protonate the carbonyl

oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl

carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic

methanol. Using anhydrous hydrogen chloride gas or thionyl chloride (SOCl₂) in methanol

are common "in situ" methods that generate the necessary acidic conditions while also

serving as a dehydrating agent to drive the equilibrium toward the product.

Methanol as Solvent and Reagent: Using methanol in large excess serves a dual purpose. It

is one of the reactants and also the solvent, ensuring that its high concentration pushes the

reaction equilibrium towards the formation of the methyl ester, in accordance with Le

Châtelier's principle.

Temperature Control: The reaction is typically run at reflux to increase the reaction rate.

However, careful temperature control is necessary to avoid side reactions or degradation of

the product.

Experimental Protocol: Synthesis via Acid-Catalyzed
Esterification

Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, add (S)-phenylglycine (1 equivalent).

Reagent Addition: Suspend the amino acid in anhydrous methanol (10-20 mL per gram of

amino acid). Cool the flask in an ice bath.
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Catalysis: Slowly bubble anhydrous hydrogen chloride (HCl) gas through the suspension for

15-20 minutes, or alternatively, add thionyl chloride (1.2 equivalents) dropwise via an

addition funnel, maintaining the temperature below 10°C.

Self-Validation: The complete dissolution of the initially insoluble (S)-phenylglycine

indicates the formation of its more soluble hydrochloride salt and the progress of the

reaction.

Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C). Maintain reflux

for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and remove

the excess methanol under reduced pressure using a rotary evaporator.

Isolation: The resulting white solid is the crude (S)-Methyl 2-amino-2-phenylacetate
hydrochloride. It can be purified by recrystallization from a suitable solvent system, such as

methanol/diethyl ether, to yield the pure product.

Synthesis Workflow Diagram
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Reactants & Setup

Reaction Step

Work-up & Isolation

(S)-Phenylglycine

Fischer Esterification:
Reflux for 4-6 hours at 65°C

Anhydrous Methanol HCl (gas) or SOCl₂ Flame-dried flask under N₂

Add Reactants & Catalyst

Remove excess methanol
(Rotary Evaporation)

Cool to RT

Recrystallization
(Methanol/Diethyl Ether)

Crude Product

(S)-Methyl 2-amino-2-phenylacetate
Hydrochloride Salt

Click to download full resolution via product page

Caption: Workflow for the synthesis of (S)-Methyl 2-amino-2-phenylacetate HCl.

Comprehensive Analytical Characterization
Rigorous analysis is required to confirm the identity, purity, and stereochemical integrity of the

synthesized compound. A multi-technique approach provides a self-validating system where
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the results from each analysis corroborate the others.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR are

essential.

Expertise & Causality: In ¹H NMR, the chemical shift of a proton is determined by its local

electronic environment. The electron-withdrawing nature of the ester and phenyl groups

deshields the alpha-proton (Cα-H), shifting it downfield. The methyl protons of the ester are

in a relatively shielded environment, appearing upfield. In ¹³C NMR, the carbonyl carbon

experiences significant deshielding due to the double bond to oxygen, resulting in a large

chemical shift.

¹H NMR Predicted

Data (CDCl₃, 400

MHz)

Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~ 7.30 - 7.50 Multiplet 5H
Aromatic protons

(C₆H₅)

~ 4.85 Singlet 1H Alpha-proton (Cα-H)

~ 3.75 Singlet 3H
Methyl ester protons

(OCH₃)

~ 2.00 Broad Singlet 2H Amine protons (NH₂)
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¹³C NMR Predicted Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~ 173.5 Ester Carbonyl (C=O)

~ 137.0 Aromatic Quaternary Carbon (C1)

~ 129.0 Aromatic CH (C3, C5)

~ 128.8 Aromatic CH (C4)

~ 127.5 Aromatic CH (C2, C6)

~ 58.0 Alpha-Carbon (Cα)

~ 52.5 Methyl Carbon (OCH₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The detection of

characteristic vibrations for the amine, ester, and aromatic ring provides strong evidence for the

compound's structure.

Trustworthiness: This technique serves as a rapid and reliable check. The presence of a

strong carbonyl absorption combined with N-H stretches is a definitive fingerprint for an

amino ester.

Characteristic IR Absorptions (KBr Pellet, cm⁻¹):

3400-3300 cm⁻¹: N-H stretching vibrations (primary amine).

3100-3000 cm⁻¹: Aromatic C-H stretching.

2950-2850 cm⁻¹: Aliphatic C-H stretching (methyl group).

~1740 cm⁻¹: C=O stretching (ester carbonyl), a strong, sharp peak.

~1600, 1495, 1455 cm⁻¹: Aromatic C=C ring stretching.

1250-1150 cm⁻¹: C-O stretching (ester).
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Chromatographic Analysis
Chiral High-Performance Liquid Chromatography (HPLC)

While NMR and IR confirm the chemical structure, they cannot distinguish between

enantiomers. Chiral HPLC is the gold standard for determining the enantiomeric purity (or

enantiomeric excess, ee) of the product.

Authoritative Grounding: The principle relies on a chiral stationary phase (CSP) that forms

transient, diastereomeric complexes with the enantiomers of the analyte. The differing

stability of these complexes leads to different retention times, allowing for their separation

and quantification. Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are

widely cited in literature for this type of separation.

Experimental Protocol: Chiral HPLC Analysis
System: HPLC system with a UV detector.

Column: Chiral Stationary Phase column (e.g., Daicel Chiralpak IA or similar).

Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA), typically in a 90:10 or 80:20

ratio. A small amount of an amine additive like diethylamine (DEA) (0.1%) may be required to

improve peak shape.

Rationale: The non-polar hexane and polar IPA allow for fine-tuning of retention times.

DEA is a competitive base that deactivates acidic sites on the silica support, preventing

peak tailing of the basic analyte.

Flow Rate: 1.0 mL/min.

Detection: UV at 220 nm.

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile

phase.

Analysis: Inject a standard of the racemic mixture first to determine the retention times of

both the (S) and (R) enantiomers. Then, inject the synthesized sample. The enantiomeric
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excess is calculated from the peak areas of the two enantiomers: ee (%) = [ (Area(S) -

Area(R)) / (Area(S) + Area(R)) ] x 100.

Overall Analytical Workflow Diagram

Data Interpretation

Synthesized Product
(S)-Methyl 2-amino-2-phenylacetate HCl

¹H and ¹³C NMR FT-IR Spectroscopy Chiral HPLC

Confirm Covalent Structure
(Correct shifts & integration)

Confirm Functional Groups
(N-H, C=O, C-O stretches present)

Determine Enantiomeric Purity
(Calculate % ee)

Click to download full resolution via product page

Caption: Integrated workflow for the analytical validation of the final product.

Conclusion
(S)-Methyl 2-amino-2-phenylacetate is more than just a chemical intermediate; it is an

enabling tool for the creation of stereochemically precise pharmaceuticals. A thorough

understanding of its structure, synthesis, and analytical properties is paramount for any

scientist working in drug discovery and development. The methodologies outlined in this guide

—from the logic of acid catalysis in its synthesis to the diastereomeric interactions leveraged in

its chiral separation—form a robust framework for producing and validating this critical chiral

building block. By integrating these validated protocols, researchers can ensure the quality and

stereochemical integrity of their synthetic intermediates, paving the way for the successful

development of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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